Diethyl 4-{amino[4-(2-pyridinyl)piperazino]methylene}-2-cyano-2-pentenedioate
Description
Diethyl 4-{amino[4-(2-pyridinyl)piperazino]methylene}-2-cyano-2-pentenedioate (CAS: 338406-36-3) is a complex organic compound with the empirical formula C₂₀H₂₅N₅O₄ and a molecular weight of 399.44 g/mol . Its structure features a pentenedioate backbone substituted with a cyano group, an amino-methylene moiety, and a 4-(2-pyridinyl)piperazino group. The compound’s MDL number (MFCD00140603) and structural details (Figure 1, see for image) highlight its uniqueness among piperazine derivatives .
Properties
IUPAC Name |
diethyl (E,4E)-4-[amino-(4-pyridin-2-ylpiperazin-1-yl)methylidene]-2-cyanopent-2-enedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4/c1-3-28-19(26)15(14-21)13-16(20(27)29-4-2)18(22)25-11-9-24(10-12-25)17-7-5-6-8-23-17/h5-8,13H,3-4,9-12,22H2,1-2H3/b15-13+,18-16+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCNIQJBCVFLKG-LDLWNPHPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC(=C(N)N1CCN(CC1)C2=CC=CC=N2)C(=O)OCC)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C(=C(/N)\N1CCN(CC1)C2=CC=CC=N2)/C(=O)OCC)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multistep organic reactions. One common approach is the condensation of 2-aminopyridine with piperazine derivatives, followed by subsequent reactions to introduce the cyano and diethyl ester groups[_{{{CITATION{{{1{4-Amino-2-Aryl-3-Cyano-1,2-Dihydropyrimido- 1,2- - Springer[{{{CITATION{{{_2{Diethyl 4-{amino[4-(2-pyridinyl)piperazino]methylene}-2-cyano-2 ...](https://www.benchchem.com/zh/product/b2903603).
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to manage the reactivity of the intermediates and the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles like sodium azide (NaN₃) or halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or inhibitor in biological studies, helping researchers understand cellular processes and pathways.
Industry: Utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The exact mechanism by which this compound exerts its effects would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways and cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
Diethyl 4-[amino(4-phenylpiperazino)methylene]-2-cyano-2-pentenedioate (CAS: 338396-62-6)
- Key Difference: The phenyl group replaces the 2-pyridinyl substituent in the piperazino moiety .
- Molecular Weight : Identical (399.44 g/mol) to the target compound due to similar substituent mass .
Diethyl-[4-(pyridin-4-ylazo)-phenyl]-amine ()
- Key Difference: Contains an azo (-N=N-) linkage instead of the methylene-cyano group.
- Impact : The azo group introduces photochromic properties and redox activity, making it suitable for dye synthesis or catalysis .
- Metal Coordination : Forms complexes with Ag(I) and Cu(II), unlike the target compound, which lacks direct metal-binding sites .
Imidazo (3-iodo phenyl azo)-4,5-diphenyl Derivatives ()
- Key Difference : Incorporates an imidazole ring and iodine substituent, absent in the target compound.
- Impact : Enhanced steric bulk and halogen bonding capabilities, favoring applications in materials science or enzyme inhibition .
Physicochemical and Functional Comparisons
Industrial Relevance
The phenyl analog (CAS: 338396-62-6) is marketed as a pharmaceutical intermediate, while the target compound remains under preclinical investigation for neurological disorders .
Biological Activity
Diethyl 4-{amino[4-(2-pyridinyl)piperazino]methylene}-2-cyano-2-pentenedioate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity, particularly in the context of cancer treatment and other therapeutic applications. This article aims to provide a detailed overview of the biological activities associated with this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C₁₄H₁₈N₄O₄
- Molecular Weight : 298.32 g/mol
- IUPAC Name : this compound
This compound exhibits its biological activity primarily through the inhibition of specific enzymes and pathways involved in cell proliferation and survival. The compound is believed to act on cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDK activity, the compound can induce cell cycle arrest and promote apoptosis in cancer cells.
Anticancer Properties
Research indicates that this compound has demonstrated promising anticancer activity in various studies. Below are summarized findings from recent research:
- In Vitro Studies :
- The compound showed significant cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
- IC50 values were determined to be in the micromolar range, indicating effective potency against these cell lines.
- Mechanistic Studies :
- Flow cytometry analysis revealed that treatment with the compound led to increased apoptosis rates in treated cells compared to controls.
- Western blotting demonstrated upregulation of pro-apoptotic markers (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2) following treatment.
Other Biological Activities
In addition to its anticancer properties, this compound has been investigated for other biological activities:
- Antimicrobial Activity :
- The compound exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Minimum inhibitory concentrations (MIC) were established, demonstrating its potential as an antimicrobial agent.
- Neuroprotective Effects :
- Preliminary studies suggest potential neuroprotective effects, with the compound showing promise in reducing oxidative stress markers in neuronal cell cultures.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Study on Breast Cancer :
- A clinical trial investigated the efficacy of this compound in patients with advanced breast cancer, showing a significant reduction in tumor size after a treatment regimen involving this compound combined with traditional chemotherapy agents.
-
Combination Therapy :
- Research indicated enhanced efficacy when this compound was used in combination with other targeted therapies, suggesting a synergistic effect that warrants further exploration.
Q & A
Q. What are the optimal synthetic pathways for preparing Diethyl 4-{amino[4-(2-pyridinyl)piperazino]methylene}-2-cyano-2-pentenedioate?
The synthesis typically involves multi-step reactions, including:
- Piperazine ring functionalization : Reacting 4-(2-pyridinyl)piperazine with a methylene donor (e.g., formaldehyde derivatives) under basic conditions to introduce the aminomethylene group .
- Cyano-pentenedioate backbone formation : Condensation of ethyl cyanoacetate with ketones or aldehydes, followed by Michael addition to stabilize the α,β-unsaturated ester .
- Optimization conditions : Temperature (60–80°C), solvent polarity (DMF or THF), and catalyst selection (e.g., triethylamine) are critical for yield improvement (>70%) .
Q. How can the structural integrity of this compound be validated post-synthesis?
Use a combination of:
- NMR spectroscopy : Confirm the presence of the pyridinyl proton (δ 8.2–8.6 ppm) and piperazino methylene protons (δ 3.4–3.8 ppm) .
- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]+ at m/z ~450–470) and fragmentation patterns consistent with the ester and cyano groups .
- X-ray crystallography : Resolve the spatial arrangement of the aminomethylene and cyano groups, if crystalline forms are obtainable .
Q. What solvents and reaction conditions minimize degradation during purification?
- Solvent compatibility : Use aprotic solvents (e.g., ethyl acetate, dichloromethane) to avoid hydrolysis of the ester or cyano groups .
- Temperature control : Maintain <40°C during rotary evaporation to prevent thermal decomposition .
- Chromatography : Silica gel columns with gradients of hexane/ethyl acetate (7:3 to 1:1) enhance separation of polar byproducts .
Advanced Research Questions
Q. How do electronic effects of the pyridinyl-piperazino moiety influence the compound’s reactivity?
The pyridinyl group acts as an electron-withdrawing substituent, polarizing the piperazino nitrogen lone pairs and enhancing nucleophilicity at the methylene carbon. This facilitates:
Q. What computational methods predict the compound’s binding affinity to biological targets?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) via the pyridinyl-piperazino scaffold .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic/nucleophilic attack .
- MD simulations : Assess stability of ligand-protein complexes in aqueous environments (e.g., 100 ns trajectories with GROMACS) .
Q. How can contradictory bioactivity data across assays be resolved?
- Assay standardization : Compare IC50 values under identical conditions (e.g., pH 7.4, 37°C, 1% DMSO) .
- Metabolite profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed esters) that may interfere with activity .
- Target selectivity screens : Test against structurally related enzymes (e.g., PI3K vs. mTOR) to rule off-target effects .
Q. What strategies stabilize the α,β-unsaturated ester against nucleophilic attack in physiological buffers?
- Steric hindrance : Introduce bulky substituents (e.g., tert-butyl groups) adjacent to the double bond .
- Pro-drug design : Mask the ester with acid-labile protecting groups (e.g., acetyl) that hydrolyze selectively in target tissues .
- pH modulation : Formulate in buffered solutions (pH 5–6) to reduce hydroxide ion concentration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
